Octahydroindolizine

Overview

Description

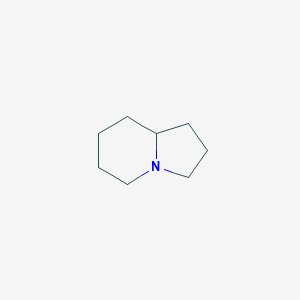

Octahydroindolizine is a bicyclic amine characterized by a fused six-membered piperidine ring and a five-membered pyrrolidine ring. This scaffold is notable for its structural rigidity and chiral centers, which contribute to its diverse pharmacological activities, including analgesic and anti-inflammatory properties . Synthetic routes often involve dehydrative annulation, asymmetric catalysis, or reductive amination (e.g., 70% yield via Hantzsch ester-mediated cyclization) . Key derivatives are synthesized from commercial reagents, with stereochemical control achieved through chiral phase transfer catalysts or resolution techniques .

Scientific Research Applications

Medicinal Chemistry

1.1 Anti-inflammatory Properties

Recent studies have highlighted the potential of octahydroindolizine derivatives as anti-inflammatory agents. For instance, Homocrepidine A, an alkaloid derived from Dendrobium crepidatum, demonstrated efficacy in alleviating acne inflammation through inhibition of inflammatory pathways such as TLR2 and NF-κB. In vitro and in vivo experiments indicated that this compound significantly reduced pro-inflammatory cytokines, suggesting its therapeutic potential for treating chronic inflammatory skin conditions .

1.2 Antimicrobial Activity

Another notable application is in the field of antimicrobial agents. Research has indicated that certain this compound derivatives exhibit activity against various bacterial strains. This makes them potential candidates for developing new antibiotics, especially in an era of rising antibiotic resistance .

Organic Synthesis

2.1 Synthetic Intermediates

this compound serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse functionalization, which is crucial in creating various pharmaceutical compounds. For example, recent advancements in organocatalytic methods have facilitated the enantioselective synthesis of this compound derivatives, enhancing their utility in drug development .

2.2 Catalysis

The compound has also been explored as a catalyst in organic reactions. Studies have reported the use of recyclable heterogeneous catalysts for palladium-catalyzed reactions involving this compound, showcasing its role in facilitating chemical transformations while minimizing waste .

Material Science

3.1 Polymer Chemistry

In material science, this compound derivatives have been investigated for their potential use in polymer chemistry. Their unique structural properties can lead to the development of new materials with desirable mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can enhance material performance, making them suitable for various industrial applications .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of octahydroindolizine and its derivatives varies depending on the specific application:

Biological Activity: The biological activity of this compound derivatives is often attributed to their ability to interact with specific molecular targets, such as enzymes or receptors.

Molecular Targets and Pathways: this compound derivatives may target pathways such as the mitogen-activated protein kinase (MAPK) pathway or the nuclear factor kappa-B (NF-κB) signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Octahydroindolizine derivatives vary by substituents on the aromatic ring or bridging groups (Table 1). For example:

- N-[4-[[4-(Octahydro-3-indolizinyl)phenyl]thio]phenyl]acetamide : Features a thioether linkage, enhancing metabolic stability.

- 3-[4-(Phenylethynyl)phenyl]this compound : An ethynyl group improves lipophilicity, influencing blood-brain barrier penetration.

Table 1: Key Structural Variations and Pharmacological Profiles

Pharmacological Activity

- Analgesic Potency : Substituted derivatives (e.g., –S–, –C≡C–) show ED₅₀ values as low as 2.8 mg/kg, comparable to meperidine .

- Anti-Inflammatory Activity : Natural enantiomers from Dendrobium crepidatum exhibit enantiomer-specific bioactivity, with (±)-homocrepidine A reducing inflammation via NF-κB inhibition .

Stereochemical Considerations

Octahydroindolizines exist as cis/trans diastereomers and enantiomers. The 3-alpha,8a-beta configuration is predominant in bioactive forms, with resolution via (+)-di-p-toluoyl-D-tartaric acid achieving >99% enantiomeric excess . For example, R-(R,R)-trans-3-(4-bromophenyl)this compound ([α]D²⁵ = +117.8°) exhibits superior analgesic activity over its enantiomer .

Biological Activity

Octahydroindolizine is a bicyclic compound belonging to the indolizidine family, which has garnered attention due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by various case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its saturated bicyclic structure, which can be represented as follows:

The compound is derived from indolizidine alkaloids, which are known for their varied pharmacological effects.

Biological Activities

Research has highlighted several biological activities associated with this compound and its derivatives:

- Antimicrobial Activity : this compound derivatives exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi .

- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activities, potentially beneficial in treating neurodegenerative diseases. The mechanism involves the modulation of neurotransmitter levels and protection against oxidative stress .

- Anti-inflammatory Properties : this compound compounds have been reported to reduce inflammation in various models, suggesting potential applications in inflammatory diseases .

- Antitumor Activity : Some studies indicate that this compound derivatives can inhibit tumor growth in vitro and in vivo, making them candidates for cancer therapy .

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Receptors : this compound has been shown to interact with various receptors in the central nervous system (CNS), influencing neurotransmission and providing neuroprotective effects .

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or tumor progression, contributing to its anti-inflammatory and anticancer properties .

Case Studies

- Neuroprotection in Animal Models : A study demonstrated that this compound derivatives significantly reduced neuronal cell death in models of oxidative stress, suggesting their potential use in neurodegenerative conditions like Alzheimer's disease .

- Antimicrobial Efficacy : In vitro tests showed that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Research indicated that this compound reduced pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, highlighting its therapeutic promise in inflammatory disorders .

Data Table: Biological Activities of this compound

Chemical Reactions Analysis

Oxidation Reactions

Octahydroindolizines can undergo oxidation reactions, leading to various derivatives such as ketones. The specific outcome depends on the oxidizing agent and reaction conditions.

Condensation Reactions

The nitrogen atom in octahydroindolizines allows for condensation reactions with aldehydes or ketones, forming imines or oximes. These reactions are valuable for introducing diversity at the nitrogen center and for further functionalization.

Construction of Octahydroindolizine Framework

A dehydrative annulation strategy involving an intramolecular ring closure under Mitsunobu-type reaction conditions can be used for the construction of the this compound framework .

Reactions with Electrophiles

Octahydroindolizines, with their nitrogen atom, can react with electrophiles. For example, 3-(2-Bromophenyl)this compound can participate in coupling reactions .

Antioxidant Activity

Research indicates that derivatives containing the indolizine nucleus exhibit antioxidant activity . These compounds have demonstrated the ability to act as DPPH scavengers and reduce levels of TBARS and PC in mouse brain homogenates.

Reactions at the 5-position

Reactions can occur at the 5-position of the this compound . For example, 5-(halobenzene base) reaction of this compound and lithium alkylide can change corresponding lithium derivative into.

While the search results provide information on the chemical reactions of this compound, they do not include specific data tables or detailed research findings. Further investigation may be needed to gather more in-depth information.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for constructing octahydroindolizine frameworks, and how are reaction conditions optimized?

The synthesis of this compound derivatives often employs dehydrative annulation strategies. A diastereoselective approach involves sequential conjugate addition and reductive amination. For example, asymmetric conjugate addition of glycine esters to enones using chiral phase-transfer catalysts (e.g., (S)-34) achieves high enantiomeric excess (94% ee) . Subsequent reductive amination with Hantzsch ester and acetal hydrolysis completes the core structure in a one-pot process (48% overall yield). Reaction parameters such as temperature (0–5°C for stereocontrol), solvent (THF or Et₂O), and catalyst loading are critical for optimizing yield and selectivity . Monitoring via TLC and purification via silica gel chromatography (e.g., 10% EtOAc/hexane) ensures product integrity .

Q. How are this compound derivatives characterized, and what spectroscopic techniques are most reliable?

Characterization relies on multimodal spectroscopy:

- NMR : and NMR identify stereochemical configurations and functional groups. For example, (R)-5-((dibenzylamino)-methyl)-dihydrofuran-2(3H)-one shows distinct δ values for methylene protons (3.63–3.78 ppm) and quaternary carbons (77.2 ppm) .

- HRMS : Validates molecular formulas (e.g., CHNOSi with m/z 560.3560 ).

- IR : Confirms hydroxyl (3432 cm) and carbonyl (1709 cm) groups .

- Optical rotation : Enantiomeric purity is assessed via [α] (e.g., +10.41° for (R)-configured intermediates) .

Advanced Research Questions

Q. How can diastereoselectivity in this compound synthesis be controlled, and what factors lead to stereochemical discrepancies?

Diastereoselectivity arises from chiral catalysts and steric effects. For instance, (S)-configured phase-transfer catalysts enforce facial selectivity during enone additions . However, competing pathways (e.g., epimerization during workup) may alter stereochemistry. To mitigate this, low-temperature quenching (0–5°C) and rapid purification are advised . Discrepancies in NMR coupling constants (e.g., vs. 6.4 Hz) can indicate unintended epimerization, necessitating chiral HPLC for resolution (e.g., separation of isomers B1 and B2 ).

Q. What computational tools are recommended for resolving crystallographic ambiguities in this compound structures?

The SHELX suite (e.g., SHELXL) is widely used for refining small-molecule crystallographic data. For high-resolution structures, iterative cycles of least-squares minimization and electron density mapping resolve ambiguities in ring puckering or hydrogen bonding . Cremer-Pople puckering parameters quantify non-planar distortions in heterocycles, aiding in conformational analysis . Validation tools like PLATON should cross-check thermal displacement parameters to avoid overfitting .

Q. How should researchers address contradictions between experimental data and theoretical models in this compound studies?

Contradictions often arise in stereochemical assignments or reaction mechanisms. For example, if experimental NMR data conflicts with DFT-predicted shifts, reevaluate solvent effects (e.g., DMSO vs. CDCl) or consider dynamic processes (e.g., ring-flipping) . For mechanistic disputes, isotopic labeling (e.g., -tracing) or kinetic studies (Eyring plots) can differentiate between competing pathways . Cross-referencing synthetic intermediates with literature melting points or optical rotations adds validity .

Q. Methodological Best Practices

Q. What criteria define a robust research question for this compound studies?

Adhere to the FINER framework:

- Feasible : Ensure access to specialized reagents (e.g., chiral catalysts) and instrumentation (HPLC, 400 MHz NMR).

- Novel : Address gaps like understudied stereoelectronic effects or bioactivity .

- Ethical : Follow safety protocols for handling air-sensitive reagents (e.g., Grignard compounds).

- Relevant : Align with broader goals (e.g., alkaloid drug discovery) .

Q. How can researchers ensure reproducibility in this compound syntheses?

- Detailed protocols : Specify stoichiometry (e.g., 2.0 equiv. of enone), temperature ramps, and workup steps (e.g., brine washes) .

- Batch consistency : Use freshly distilled solvents (THF over Na/benzophenone) to avoid peroxide formation.

- Data transparency : Report values for TLC (e.g., 0.5 in 10% EtOAc/hexane) and chromatographic gradients .

Properties

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-6-9-7-3-5-8(9)4-1/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAJKHJOABGFIGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929286 | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13618-93-4 | |

| Record name | δ-Coniceine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13618-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydroindolizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013618934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroindolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.716 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INDOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4FG58K748F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.